SB 525334 is a selective inhibitor of the transforming growth factor-beta receptor type 1, also known as ALK5. It has a molecular formula of C21H21N5 and a molecular weight of 343.42 g/mol. This compound is primarily recognized for its role in blocking TGF-beta signaling pathways, which are crucial in various cellular processes, including cell growth, differentiation, and fibrosis development. The compound demonstrates significant potency with an IC50 value of approximately 14.3 nM, indicating its effectiveness in inhibiting TGF-beta receptor activity .
SB 525334 primarily functions by inhibiting the phosphorylation and nuclear translocation of Smad2/3 proteins, which are downstream effectors of TGF-beta signaling. In renal proximal tubule cells, treatment with SB 525334 results in the blockade of TGF-beta1-induced increases in plasminogen activator inhibitor-1 mRNA expression and procollagen alpha1(I) mRNA expression . Furthermore, it has been shown to enhance the cytotoxic effects of gemcitabine in pancreatic cancer cells by increasing apoptotic cell death, particularly in gemcitabine-resistant cell lines .
The biological activity of SB 525334 extends to various cellular contexts. It has been shown to attenuate epithelial-to-mesenchymal transition (EMT) in human peritoneal mesothelial cells by reversing morphological changes and inhibiting cell migration and invasion induced by TGF-beta1 . The compound also exhibits protective effects against pulmonary fibrosis induced by bleomycin, demonstrating its potential as a therapeutic agent in fibrotic diseases . Additionally, SB 525334 has been evaluated for its effects on renal fibrosis and has shown promise in reducing fibrotic markers in both in vitro and in vivo studies .
The synthesis of SB 525334 involves several steps that typically include the formation of key intermediates followed by cyclization reactions to yield the final product. While specific synthetic routes are proprietary to manufacturers, general methodologies often encompass:
Detailed synthetic protocols are generally proprietary and may vary between laboratories or commercial suppliers.
SB 525334 is primarily used in research settings to study TGF-beta signaling pathways and their implications in various diseases such as fibrosis, cancer metastasis, and tissue regeneration. Its applications include:
Interaction studies involving SB 525334 have focused on its selectivity towards ALK5 compared to other related kinases like ALK4 and ALK2. It has been shown to be approximately four times less effective against ALK4 and inactive against ALK2, highlighting its specificity for TGF-beta receptor type 1 . These studies are crucial for understanding the potential off-target effects and optimizing therapeutic applications.
Several compounds exhibit similar inhibitory effects on TGF-beta signaling pathways. Here is a comparison highlighting the uniqueness of SB 525334:
Compound Name | Target Kinase | IC50 (nM) | Unique Features |
---|---|---|---|
SB 525334 | ALK5 | 14.3 | Highly selective for TGF-beta receptor type 1 |
LY2109761 | ALK5 | ~10 | Broader kinase inhibition profile |
Galunisertib | ALK5 | ~30 | Focused on cancer therapy |
SD-208 | ALK5 | ~25 | Less selective; inhibits multiple kinases |
SB 525334 stands out due to its high selectivity for ALK5, making it a valuable tool for dissecting the specific roles of TGF-beta signaling without significant off-target effects .
Acute Toxic;Irritant